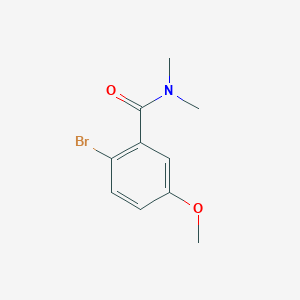
Benzamide, 2-bromo-5-methoxy-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-methoxy-N,N-dimethyl-benzamide is an organic compound with the molecular formula C10H14BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 2-position, a methoxy group at the 5-position, and two methyl groups attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-bromo-5-methoxy-N,N-dimethyl- typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 2-bromo-5-methoxybenzoic acid is converted to an amide group by reacting it with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or using a direct amidation method.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Benzamide, 2-bromo-5-methoxy-N,N-dimethyl- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-methoxy-N,N-dimethyl-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or borane-tetrahydrofuran complex (BH3-THF) in anhydrous conditions.
Major Products
Substitution: Formation of 2-substituted-5-methoxy-N,N-dimethyl-benzamides.
Oxidation: Formation of 2-bromo-5-hydroxy-N,N-dimethyl-benzamide or 2-bromo-5-formyl-N,N-dimethyl-benzamide.
Reduction: Formation of 2-bromo-5-methoxy-N,N-dimethyl-benzylamine.
Aplicaciones Científicas De Investigación
2-Bromo-5-methoxy-N,N-dimethyl-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-bromo-5-methoxy-N,N-dimethyl- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and methoxy substituents can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Lacks the dimethylamino group, making it less lipophilic and potentially less bioactive.
2-Bromo-N,N-dimethylbenzamide: Lacks the methoxy group, which may affect its electronic properties and reactivity.
5-Methoxy-N,N-dimethylbenzamide: Lacks the bromine atom, which can influence its reactivity and potential biological activity.
Uniqueness
2-Bromo-5-methoxy-N,N-dimethyl-benzamide is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the dimethylamino moiety makes it a versatile compound for various applications.
Propiedades
Número CAS |
212908-12-8 |
|---|---|
Fórmula molecular |
C10H12BrNO2 |
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
2-bromo-5-methoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)10(13)8-6-7(14-3)4-5-9(8)11/h4-6H,1-3H3 |
Clave InChI |
RXQNDMNLEVXVIN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC)Br |
SMILES canónico |
CN(C)C(=O)C1=C(C=CC(=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one](/img/structure/B1654115.png)
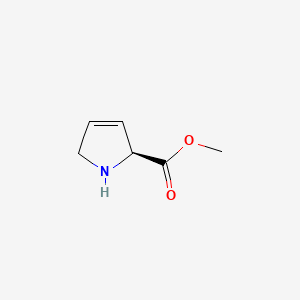
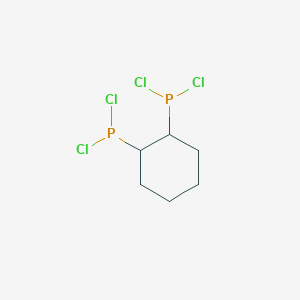
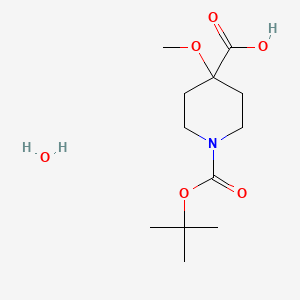
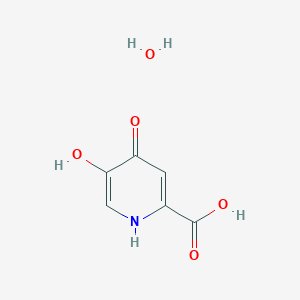
![1-[4-(2-Carbamoylphenyl)benzoyl]-N-ethylpyrrolidine-3-carboxamide](/img/structure/B1654123.png)
![4-[6-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridazin-3-yl]thiomorpholine](/img/structure/B1654127.png)
![5-[3-[(2S)-2-(Hydroxymethyl)pyrrolidine-1-carbonyl]phenyl]-6-methyl-1H-pyrimidine-2,4-dione](/img/structure/B1654130.png)
![Methyl 2-[1-[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-4-methylsulfanylbutanoyl]piperidin-4-yl]acetate](/img/structure/B1654131.png)
![5-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methylpiperazin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1654132.png)
![3-(2-fluorophenyl)-10-(quinoxalin-6-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B1654133.png)
![N-[(3R,4R)-3-Hydroxy-1-(1,3-thiazol-4-ylmethyl)piperidin-4-YL]quinoline-4-carboxamide](/img/structure/B1654135.png)
![N-[(4-Cyclohexyl-1,2,4-triazol-3-YL)methyl]-3-(1-methylimidazole-2-carbonyl)piperidine-1-carboxamide](/img/structure/B1654136.png)
